6-Methyluridine
Overview
Description
6-Methyluridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112513. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Applications :
- 6-Methyluridine can be synthesized via palladium-catalyzed cross-coupling between a 6-iodouridine derivative and tetramethylstannane. The method can be further applied to the synthesis of 6-phenyluridine, indicating its role in chemical synthesis and modification of nucleosides (Tanaka et al., 1992).
Enzymatic Reactions and Modifications :
- The pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylyzes this compound, which is significant as the phosphorolysis reaction involves the initial conversion of uridine and other 5-substituted uridines to the syn conformation during interaction with the enzyme. This finding is relevant in the design of chemotherapeutic agents as it affects how drugs and their analogs interact with enzymes (Krajewska & Shugar, 1982).
Drug Development and Medical Applications :
- As part of drug discovery, this compound derivatives have been evaluated against Plasmodium falciparum, the causative agent of malaria. Certain modifications of this compound have shown to inhibit the orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme for the de novo synthesis of uridine 5'-monophosphate in Plasmodium, indicating its potential in developing novel classes of antimalarial therapeutics (Bello et al., 2008).
Biological Studies and Modification Analysis :
- In the realm of transcriptome-wide studies, the role of this compound in post-transcriptional gene regulation by mRNA modifications has been highlighted. It forms part of the epitranscriptome, coding a new layer of information that controls protein synthesis through various mRNA modifications, including N6-adenosine methylation (m6A), N1-methyladenosine (m1A), 5-methylcytosine (m5C), and pseudouridine, in addition to m6A (Zhao, Roundtree, & He, 2016).
Mechanism of Action
Target of Action
6-Methyluridine, also known as Uridine, 6-methyl-, is a uridine analogue Uridine, the compound it is derived from, plays a pivotal role in various biological processes . It is involved in nucleic acid synthesis and is critical to glycogen synthesis through the formation of uridine diphosphate glucose .
Mode of Action
It is known that uridine and its analogs can regulate protein modification and affect its function . This is achieved through the promotion of the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation .
Biochemical Pathways
This compound, as a uridine analogue, is likely involved in similar biochemical pathways as uridine. Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), and it promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Pharmacokinetics
This includes the absorption of the drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body .
Result of Action
Uridine, the compound it is derived from, has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Methyluridine, being an analogue of uridine, shares many of its biochemical properties . Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It enters cells through nucleoside transporter .
Cellular Effects
This compound, like uridine, has potential antiepileptic effects . Its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
Molecular Mechanism
It is known that uridine, to which this compound is an analogue, is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
Temporal Effects in Laboratory Settings
It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZYGMLGVQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937277 | |
Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16710-13-7 | |
Record name | 6-Methyluridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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